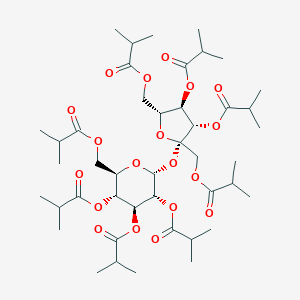
2,3-Dimethylbenzene-1,4-dicarbonitrile
概要
説明
2,3-Dimethylbenzene-1,4-dicarbonitrile is a chemical compound with the molecular formula C10H8N2. It is a colorless to pale yellow crystalline solid that is used in various fields, including medical, environmental, and industrial research . This compound is known for its unique properties, making it ideal for synthesizing organic compounds, studying molecular interactions, and developing advanced materials .
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylbenzene-1,4-dicarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dibromo-2,3-dimethylbenzene with copper(I) cyanide in the presence of a suitable solvent such as N,N-dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 180°C) for an extended period (48 hours). After the reaction, the product is purified through column chromatography and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,3-Dimethylbenzene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine for halogenation and nitric acid for nitration are commonly employed.
Major Products
Oxidation: 2,3-Dimethylterephthalic acid.
Reduction: 2,3-Dimethylbenzene-1,4-diamine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2,3-Dimethylbenzene-1,4-dicarbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is utilized in studying molecular interactions and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2,3-Dimethylbenzene-1,4-dicarbonitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products. The aromatic ring’s electronic properties also play a crucial role in its reactivity, influencing the compound’s behavior in different chemical environments .
類似化合物との比較
Similar Compounds
- 2,5-Dimethylbenzene-1,4-dicarbonitrile
- 1,4-Dicyanobenzene
- 2,3-Dimethylterephthalonitrile
Uniqueness
2,3-Dimethylbenzene-1,4-dicarbonitrile is unique due to the specific positioning of the methyl and nitrile groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes .
特性
IUPAC Name |
2,3-dimethylbenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-8(2)10(6-12)4-3-9(7)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJAONKADPJUSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611665 | |
| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103754-49-0 | |
| Record name | 2,3-Dimethylbenzene-1,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E,2Z)-2-[3-hydroxy-3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-6-methyl-8-(2-methyl-1-prop-1-en-2-ylcyclopentyl)oct-5-enal](/img/structure/B25846.png)








